molecular formula C11H12N2O2 B2446672 (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol CAS No. 113304-36-2

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol

Cat. No.: B2446672
CAS No.: 113304-36-2
M. Wt: 204.229
InChI Key: FASVISFMVZDJNP-UHFFFAOYSA-N
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Description

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated oxazole derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyloxazole: A simpler analog with similar structural features but lacking the phenyl and hydroxyl groups.

    4-Methyl-5-phenyloxazole: Similar structure but without the amino and hydroxyl groups.

    2-Phenyl-4-methyloxazole: Similar structure but without the amino group.

Uniqueness

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different fields of research and industry.

Properties

IUPAC Name

(2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASVISFMVZDJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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